

# Spectroscopic Profile of 3-Amino-5-bromo-2-chloropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-5-bromo-2-chloropyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Amino-5-bromo-2-chloropyridine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

## Chemical Structure and Properties

IUPAC Name: 5-bromo-2-chloro-pyridin-3-amine Molecular Formula: C<sub>5</sub>H<sub>4</sub>BrClN<sub>2</sub>[\[1\]](#) Molecular Weight: 207.46 g/mol [\[1\]](#) CAS Number: 588729-99-1[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the available <sup>1</sup>H NMR data and predicted <sup>13</sup>C NMR data for **3-Amino-5-bromo-2-chloropyridine**.

### <sup>1</sup>H NMR Data

A proton NMR spectrum for **3-Amino-5-bromo-2-chloropyridine** has been reported.[\[2\]](#) The spectrum would be expected to show signals for the two aromatic protons and the amine protons. The exact chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-4	7.5 - 7.8	Doublet	~2-3
H-6	7.8 - 8.1	Doublet	~2-3
NH <sub>2</sub>	4.5 - 5.5	Broad Singlet	-

Note: Predicted values are based on typical ranges for similar substituted pyridines. The broadness of the NH<sub>2</sub> signal is due to quadrupole broadening and potential hydrogen exchange.

## <sup>13</sup>C NMR Data

While a specific <sup>13</sup>C NMR spectrum for this compound is not readily available in the searched literature, the expected chemical shifts can be estimated based on established ranges for substituted pyridines.[3][4]

Carbon	Predicted Chemical Shift (ppm)
C-2 (C-Cl)	148 - 152
C-3 (C-NH <sub>2</sub> )	140 - 145
C-4	125 - 130
C-5 (C-Br)	110 - 115
C-6	145 - 150

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

## Experimental Protocol - NMR

### Sample Preparation:

- Dissolve 5-10 mg of **3-Amino-5-bromo-2-chloropyridine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

**Data Acquisition:**

- Instrument: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Acquire the spectrum using a standard pulse program.
  - Typical spectral width: 0-12 ppm.
  - Number of scans: 16-64, depending on the sample concentration.
- $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Typical spectral width: 0-220 ppm.
  - Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K (25 °C).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Amino-5-bromo-2-chloropyridine** is expected to show characteristic absorption bands for the amine N-H bonds, C-N bonds, and aromatic C-H and C=C bonds.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (asymmetric & symmetric)	3300 - 3500	Medium, Sharp
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
N-H Bend	1580 - 1650	Medium to Strong
Aromatic C=C and C=N Stretch	1400 - 1600	Medium to Strong
C-N Stretch (aromatic)	1250 - 1335	Medium to Strong
C-Cl Stretch	600 - 800	Strong
C-Br Stretch	500 - 600	Strong

Note: These are general ranges for the specified functional groups in an aromatic context.[\[5\]](#)[\[6\]](#)  
[\[7\]](#)

## Experimental Protocol - FTIR

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **3-Amino-5-bromo-2-chloropyridine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Spectral Range: 4000 - 400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.

- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Amino-5-bromo-2-chloropyridine**, the mass spectrum would show a molecular ion peak and various fragment ions.

Ion	m/z (mass-to-charge ratio)	Notes
$[M]^+$	206, 208, 210	Molecular ion peak cluster due to the presence of Br and Cl isotopes.
$[M-Cl]^+$	171, 173	Loss of a chlorine atom.
$[M-Br]^+$	127, 129	Loss of a bromine atom.
$[M-NH_2]^+$	190, 192, 194	Loss of the amino group.

Note: The isotopic pattern for bromine ( $^{79}\text{Br}:\text{Br} \approx 1:1$ ) and chlorine ( $^{35}\text{Cl}:\text{Cl} \approx 3:1$ ) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

## Experimental Protocol - GC-MS

### Sample Preparation:

- Prepare a dilute solution of **3-Amino-5-bromo-2-chloropyridine** in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL).

### Data Acquisition:

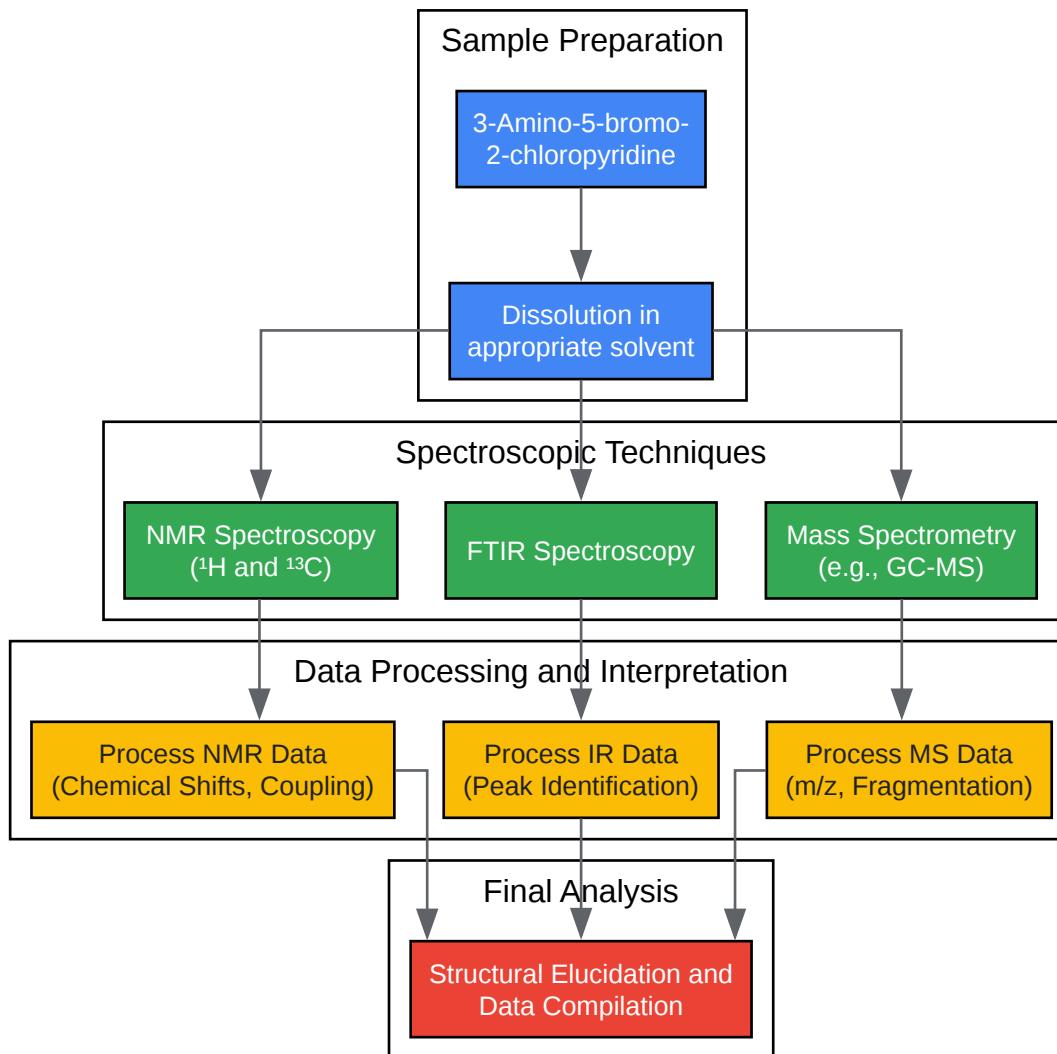
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography (GC) Conditions:

- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Mass Range: 50 - 300 amu.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Amino-5-bromo-2-chloropyridine**.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis.

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## References

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